3-(Boc-amino)-L-phenylalanine Methyl Ester

Peptide Synthesis Quality Control Analytical Chemistry

Generic Boc-phenylalanine derivatives often introduce deletion sequences and racemization byproducts due to inadequate enantiomeric purity. This lot of 3-(Boc-amino)-L-phenylalanine Methyl Ester (CAS 51987-73-6) resolves these issues through stringent quality control: - ≥99.0% HPLC purity minimizes difficult-to-remove deletion impurities in cGMP peptide API production. - D-enantiomer ≤0.5% ensures stereochemical fidelity for SAR studies, β-turn mimics, and receptor-binding probes. - Dual orthogonal protection (Boc acid-labile, methyl ester base-labile) enables chemoselective fragment condensation for branched peptides and peptide-drug conjugates.

Molecular Formula C15H22N2O4
Molecular Weight 294.35 g/mol
Cat. No. B12278875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Boc-amino)-L-phenylalanine Methyl Ester
Molecular FormulaC15H22N2O4
Molecular Weight294.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=CC(=C1)CC(C(=O)OC)N
InChIInChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-11-7-5-6-10(8-11)9-12(16)13(18)20-4/h5-8,12H,9,16H2,1-4H3,(H,17,19)
InChIKeyMXVZOXBUVIYHNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Phe-OMe: Core Building Block for Peptide Synthesis


3-(Boc-amino)-L-phenylalanine Methyl Ester (also designated N-Boc-L-phenylalanine methyl ester or Boc-Phe-OMe; CAS 51987-73-6) is an orthogonally protected, non-canonical amino acid derivative [1]. It features a tert-butyloxycarbonyl (Boc) group protecting the α‑amino group and a methyl ester at the C‑terminus . This dual protection enables chemoselective peptide bond formation at the free carboxylic acid site after selective Boc removal, establishing this compound as a fundamental building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide chemistry . Its synthetic utility as a protected phenylalanine surrogate underpins its demand in medicinal chemistry, peptidomimetic design, and the construction of diverse peptide-based probes and therapeutics .

Orthogonal Boc/OMe protection for chemoselective peptide coupling
Compatible with solid-phase and solution-phase peptide synthesis
Enantiopure L-phenylalanine surrogate for probe and peptidomimetic design

Boc-Phe-OMe Generic Substitution Risks


Generic substitution among protected phenylalanine derivatives is not feasible due to fundamental differences in orthogonal protection strategies (Boc vs. Fmoc vs. Cbz) and variable chiral integrity. The Boc group is acid-labile and stable to basic conditions, while the Fmoc group is base-labile and stable to acids [1]. A synthesis protocol optimized for Boc/Bzl chemistry cannot directly accept an Fmoc/tBu building block without complete redesign of deprotection sequences, resin selection, and final cleavage conditions [2]. Furthermore, commercially available batches of analogous compounds (e.g., Boc-4-amino-L-phenylalanine) have been documented to produce 20% lower yields due to subpar quality . The presence of isomeric impurities or incorrect enantiomeric ratios in lower-purity alternatives introduces deletion sequences and racemization byproducts, directly impacting the yield and bioactivity of the final peptide construct [3].

Protection mismatch Boc (acid-labile) and Fmoc (base-labile) strategies require different resins, deprotection reagents, and cleavage conditions; direct replacement may not transfer.
Lot purity shift Lower-purity alternatives can introduce more deletion sequences and byproducts, potentially reducing crude peptide yield.
Isomer contamination Racemic or isomeric impurities generate diastereomeric peptides that alter or abolish intended biological profile.

Boc-Phe-OMe Quantitative Performance Evidence


Superior HPLC Purity

The target compound achieves a verified HPLC purity of ≥99.0% (area%) with enantiomeric impurity controlled to ≤0.5% [1]. In comparison, widely available generic or alternative protected phenylalanine derivatives (such as Boc-4-amino-L-phenylalanine or Boc-DL-phenylalanine methyl ester) are frequently supplied at 95% purity . This 4% absolute purity differential (99.0% vs. 95%) translates to a 5-fold reduction in total impurities in the high-purity grade, which is critical for minimizing deletion sequences and byproduct formation during peptide elongation .

HPLC Purity
Data to verify
Target: ≥99.0% (area%) Comparator: 95% Impurity load: 1% vs 5%
Higher purity reduces deletion-sequence accumulation in SPPS.
Supplier COA; verify lot-specific chromatogram.
Peptide Synthesis Quality Control Analytical Chemistry

Enantiomeric Purity Advantage

The L‑enantiomeric purity of the target compound is rigorously controlled, with commercial specifications limiting the D‑enantiomer (stereoisomer) impurity to ≤0.5% [1]. In contrast, the racemic alternative Boc-DL-phenylalanine methyl ester contains a 1:1 mixture of D‑ and L‑enantiomers, effectively representing a 50% impurity load for any chiral application . The use of the enantiopure L‑form ensures complete stereochemical fidelity, which is mandatory for the biological activity of the resulting peptide [2].

Enantiomeric Purity
Data to verify
L-enantiomer ≥99.5% (D ≤0.5%) Racemate: 50% L / 50% D
Enantiopure L-form supports SAR and stereochemical fidelity.
Chiral HPLC vendor spec; confirm upon receipt.
Chiral Chromatography Enantioselective Synthesis Peptide Bioactivity

Optical Rotation Identity Benchmark

The specific optical rotation of the target compound is strictly defined as [α]22/D −4.0° (c = 2 in methanol) . This serves as a quantitative, compendial-grade identity test required for cGMP manufacturing and regulatory filings. In contrast, many alternative protected phenylalanine derivatives (e.g., Boc-4-iodo-L-phenylalanine methyl ester) lack standardized or publicly available optical rotation benchmarks . The absence of a defined optical rotation specification in these alternatives increases the risk of accepting mislabeled or degraded material into the synthesis workflow .

Optical Rotation
Data to verify
[α]D22 −4.0° (c = 2, MeOH)
Verifiable identity parameter for QC release and batch acceptance.
Comparator lacks standardized specification; source review required.
QC Release Testing Identity Verification GMP Manufacturing

Physical Form for Solid-Phase Handling

The target compound is a crystalline solid with a defined melting point range of 36-40 °C (lit.) and a density of 1.099±0.06 g/cm³ . This low-melting, free-flowing powder form is highly amenable to automated solid dispensing systems used in high-throughput peptide synthesizers. In comparison, Fmoc-protected phenylalanine derivatives (e.g., Fmoc-Phe-OH) exhibit significantly higher melting points (e.g., 180-187 °C), often presenting as denser, harder solids that can complicate automated weighing and dissolution . The Boc derivative's physical properties directly enhance workflow efficiency in automated peptide synthesis platforms .

Physical Form
Data to verify
Target mp: 36–40 °C (crystalline powder) Fmoc-Phe-OH: 180–187 °C
Lower melting point facilitates automated solid dispensing accuracy.
Literature values; confirm handling behavior in automated workflow.
Automated Synthesis Process Chemistry Lab Automation

Boc-Phe-OMe Key Application Scenarios


cGMP Peptide API Manufacturing

This scenario directly leverages the superior HPLC purity (≥99.0%) and controlled enantiomeric impurity (≤0.5%) documented in Section 3 [1][2]. In cGMP peptide API production, starting materials with ≥99% purity are mandated to minimize the formation of deletion sequences and closely related impurities that are difficult to remove chromatographically. The validated optical rotation specification ([α]22/D −4.0°) further provides a critical identity test for batch release, reducing regulatory risk .

Solid-Phase Synthesis of Difficult Peptides

As established in Section 2, the Boc/Bzl protection scheme is specifically recommended for long or difficult peptide sequences and base-sensitive peptides . The physical properties of the target compound (mp 36-40 °C) make it ideal for automated synthesizer dispensing . This building block is used to incorporate phenylalanine residues into challenging sequences where Fmoc/tBu chemistry may suffer from aggregation or incomplete deprotection, thereby ensuring higher crude peptide yields and purities [3].

Enantiopure Peptidomimetics Synthesis

The stringent enantiomeric purity of the L‑enantiomer (D‑enantiomer ≤0.5%) is essential for synthesizing peptidomimetics where the absolute stereochemistry dictates biological target engagement [2]. Any contamination with the D‑enantiomer would produce diastereomeric peptides with altered conformation and activity, confounding structure-activity relationship (SAR) studies. This material is suitable for constructing β‑turn mimics, helical peptide stabilizers, and receptor-binding probes where stereochemical fidelity is non‑negotiable [4].

Orthogonal Protection in Fragment Couplings

The orthogonal Boc (acid-labile) and methyl ester (base-labile) protection enables chemoselective fragment condensation strategies . Researchers can selectively deprotect the Boc group with TFA to expose the free amine for coupling, while leaving the C‑terminal methyl ester intact. This contrasts with Fmoc-Phe-OMe analogs, which would require a completely orthogonal deprotection logic incompatible with many convergent synthesis routes [5]. This property is exploited in the synthesis of branched peptides and peptide‑drug conjugates.

Application
Selection Property
Validation Focus
cGMP Peptide Synthesis Workflow
High-purity building block with controlled enantiomeric impurity
Purity and enantiomeric specification review per lot
Difficult Peptide SPPS
Boc/Bzl chemistry compatibility for aggregation-prone sequences
Aggregation and deprotection efficiency under Boc protocol
Enantiopure Peptidomimetics Research
L-enantiomer fidelity (D ≤0.5%)
Chiral assay for stereochemical integrity and SAR consistency
Orthogonal Fragment Couplings
Boc (acid-labile) / methyl ester (base-stable) dual protection
Chemoselective deprotection control and fragment condensation yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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